molecular formula C14H8BrClN2O B5602724 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide CAS No. 349401-85-0

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide

Cat. No.: B5602724
CAS No.: 349401-85-0
M. Wt: 335.58 g/mol
InChI Key: BEJFCZKSANVYJJ-UHFFFAOYSA-N
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Description

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a useful research compound. Its molecular formula is C14H8BrClN2O and its molecular weight is 335.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.95085 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Porous Material Assembly

Research by Rajput et al. (2010) has demonstrated that halogen derivatives, including bromo compounds similar to 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide, can form triple helical columns through N-H...O hydrogen bonds. These structures have shown the capability to assemble into porous materials when interacting via halogen-halogen interactions, highlighting their potential application in materials science, particularly in the development of novel porous materials for various technological applications (Rajput, Chernyshev, & Biradha, 2010).

Antipathogenic Activity

Limban et al. (2011) investigated the antipathogenic properties of thiourea derivatives, including bromo-substituted compounds. These derivatives exhibited significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms, such as bromine, in these compounds was correlated with their enhanced anti-pathogenic effects, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Intermolecular Interactions and Crystal Packing

Saeed et al. (2020) studied the intermolecular interactions and crystal packing of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The study highlighted the importance of hydrogen bonding and π-interactions in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the solid-state chemistry of bromo-substituted benzamides, paving the way for their application in designing compounds with desired physical properties (Saeed et al., 2020).

Crystal Structure Analysis

Research by Saeed et al. (2010) on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided detailed insights into the crystal structure of bromo-substituted benzamides. Their findings on the intramolecular hydrogen bonding and mass fragmentation patterns contribute to a deeper understanding of the structural characteristics of these compounds, which could be vital for their application in pharmaceutical and materials science (Saeed, Rashid, Bhatti, & Jones, 2010).

Future Directions

The future directions in the research of “3-bromo-N-(3-chloro-4-cyanophenyl)benzamide” could involve exploring its potential biological activities and applications. For instance, benzamide derivatives are known to have various biological activities, which can be explored further .

Properties

IUPAC Name

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-11-3-1-2-9(6-11)14(19)18-12-5-4-10(8-17)13(16)7-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJFCZKSANVYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260368
Record name 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349401-85-0
Record name 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349401-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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